Onpg-13C-1
Description
ONPG-13C-1 (o-nitrophenyl-β-D-galactopyranoside-1-$^{13}\text{C}$) is a $^{13}\text{C}$-isotopically labeled derivative of ONPG, a chromogenic substrate widely used to assay β-galactosidase activity. The incorporation of a stable $^{13}\text{C}$ isotope at the C-1 position of the galactopyranosyl moiety enables precise tracking of enzymatic hydrolysis products in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses .
Properties
Molecular Formula |
C12H15NO8 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(513C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i11+1 |
InChI Key |
KUWPCJHYPSUOFW-NNFDCANYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[13C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Onpg-13C-1 involves the incorporation of the 13C isotope into the o-nitrophenyl β-D-galactopyranoside molecule. The preparation typically starts with the synthesis of the labeled galactose, which is then coupled with o-nitrophenyl to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope and the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Onpg-13C-1 primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. The hydrolysis of this compound results in the formation of galactose and o-nitrophenol, the latter being a yellow-colored compound that can be easily detected .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of β-galactosidase and is carried out in an aqueous buffer solution at a pH range of 6.5 to 8.0 and a temperature range of 35-37°C .
Major Products
The major products of the hydrolysis reaction are galactose and o-nitrophenol. The yellow color of o-nitrophenol allows for easy detection and quantification of β-galactosidase activity .
Scientific Research Applications
Onpg-13C-1 is widely used in scientific research for the detection and quantification of β-galactosidase activity. Its applications span various fields, including:
Mechanism of Action
Onpg-13C-1 acts as a substrate for β-galactosidase, which catalyzes the hydrolysis of the β-galactoside bond. The enzyme cleaves the bond, releasing galactose and o-nitrophenol. The yellow color of o-nitrophenol serves as an indicator of enzyme activity . The molecular target of this compound is the active site of β-galactosidase, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound | Isotopic Label | Detection Method | Sensitivity | Key Applications |
|---|---|---|---|---|
| This compound | $^{13}\text{C}$ (C-1) | NMR, MS | High | Metabolic tracking, enzyme assays |
| ONPG | None | Spectrophotometry | Moderate | Routine β-galactosidase assays |
| X-Gal | None | Visual (blue precipitate) | High | Cloning, histochemistry |
| ONPG-$^{14}\text{C}$ | $^{14}\text{C}$ (C-1) | Scintillation counting | High | Radiotracer studies (obsolete) |
Research Findings
- Metabolic Tracing : this compound hydrolysis products (e.g., $^{13}\text{C}$-galactose) are reliably tracked in NMR studies, enabling real-time analysis of sugar metabolism in cell cultures .
- Cost-Benefit Tradeoffs : While this compound is 5–10× more expensive than unlabeled ONPG, its utility in advanced metabolic studies justifies the cost .
Critical Considerations
- Synthesis Challenges : Achieving high isotopic purity (>99%) requires rigorous purification, as contaminants can skew NMR/MS data .
- Nomenclature Standards: Adherence to IUPAC rules is critical; for example, "o-nitrophenyl-β-D-galactopyranoside-1-$^{13}\text{C}$" avoids ambiguity in labeling position .
- Data Reproducibility : Supporting Information (SI) files in published studies often include detailed synthetic protocols and spectroscopic validation (e.g., $^{13}\text{C}$-NMR spectra) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
